Metalaxyl-M (CAS 70630-17-0), also known as mefenoxam, is the isolated, biologically active (R)-enantiomer of the phenylamide fungicide metalaxyl [1]. Functioning as a highly specific inhibitor of ribosomal RNA synthesis in Oomycetes, it is a critical active ingredient for agricultural formulations targeting Phytophthora and Pythium species [2]. From a procurement perspective, the transition to this enantiopure compound allows formulators to achieve identical fungicidal efficacy at exactly 50% of the application rate required for the racemic mixture, drastically reducing the total chemical load and improving the sustainability profile of the final commercial product [1].
Procuring generic racemic metalaxyl (CAS 57837-19-1) instead of enantiopure Metalaxyl-M introduces severe processability and performance liabilities. The racemic mixture contains 50% of the inactive (S)-enantiomer, which acts as dead weight in formulations, doubles the required active ingredient per hectare, and increases the risk of phytotoxicity and non-target environmental accumulation[1]. Furthermore, the two compounds exhibit fundamentally different physical states: racemic metalaxyl is a crystalline solid with a melting point of 71–72°C [2], whereas Metalaxyl-M is a clear, viscous liquid at room temperature [1]. This physical divergence means that substituting the enantiopure liquid with the racemic solid requires entirely different, often more energy-intensive formulation workflows, particularly when manufacturing emulsifiable concentrates or flowable seed treatments.
Metalaxyl-M contains >97% of the biologically active (R)-enantiomer, whereas the generic baseline contains a 1:1 mixture of (R)- and (S)-enantiomers. Because the (S)-enantiomer exhibits negligible fungicidal activity against Oomycetes, Metalaxyl-M delivers equivalent disease control at exactly half the dose of the racemate [1]. This allows formulators to cut the active ingredient concentration in the final product by 50% without compromising field efficacy [2].
| Evidence Dimension | Required application rate for equivalent efficacy |
| Target Compound Data | 50% of the baseline application rate |
| Comparator Or Baseline | Racemic metalaxyl (100% baseline rate) |
| Quantified Difference | 2x higher specific activity per gram of procured material |
| Conditions | Field and greenhouse application against Phytophthora and Pythium |
Halving the application rate directly reduces raw material volume requirements, lowers transport costs, and aligns with strict regulatory mandates for reduced chemical loads.
The stereochemical purity of Metalaxyl-M fundamentally alters its physical properties compared to the racemate. While racemic metalaxyl is a crystalline solid that melts at 71–72°C[2], technical-grade Metalaxyl-M is a clear, light brown viscous liquid at standard ambient temperature and pressure [1]. This liquid state eliminates the need for high-shear milling or thermal melting during the production of liquid-based agricultural products, such as emulsifiable concentrates (EC) and flowable suspensions (FS).
| Evidence Dimension | Physical state at 25°C |
| Target Compound Data | Viscous liquid |
| Comparator Or Baseline | Racemic metalaxyl (Crystalline solid, MP 71-72°C) |
| Quantified Difference | Phase transition from solid to liquid at room temperature |
| Conditions | Standard formulation and storage conditions (25°C, 1 atm) |
Procuring a liquid active ingredient streamlines the manufacturing of emulsifiable concentrates, significantly reducing energy consumption and processing time.
The inactive (S)-enantiomer present in racemic metalaxyl is environmentally persistent and degrades slower than the active (R)-enantiomer in various soil microbiomes. By utilizing Metalaxyl-M, the introduction of the persistent (S)-enantiomer into the environment is nearly eliminated, as the technical product contains <3% of this isomer [1]. This prevents the accumulation of inactive residues in the soil, which is a critical metric for maintaining product registrations in highly regulated agricultural markets.
| Evidence Dimension | Introduction of persistent inactive isomers to soil |
| Target Compound Data | <3% (S)-enantiomer load |
| Comparator Or Baseline | Racemic metalaxyl (50% (S)-enantiomer load) |
| Quantified Difference | 95% reduction in inactive, persistent soil residues |
| Conditions | Aerobic soil metabolism and field dissipation |
Eliminating the persistent inactive isomer reduces the regulatory risk of formulation phase-outs and appeals to sustainability-focused agricultural buyers.
Because Metalaxyl-M is a viscous liquid at room temperature, it is the ideal precursor for liquid formulations, avoiding the milling and dissolving steps required for solid racemic metalaxyl[1].
For agricultural products destined for strictly regulated markets, utilizing Metalaxyl-M halves the required active ingredient load per hectare, significantly reducing the risk of exceeding MRLs at harvest [2].
In applications where rapid systemic uptake is critical, such as in-furrow treatments for potato pink rot, the enriched (R)-enantiomer provides concentrated efficacy without the antagonistic or phytotoxic risks associated with high doses of the racemic mixture [2].
Corrosive;Irritant